![molecular formula C33H6F15N9 B15166938 2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine CAS No. 645399-26-4](/img/structure/B15166938.png)
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three pyrazinyl groups, each bearing a pentafluorophenyl moiety. The presence of multiple fluorine atoms imparts significant chemical stability and reactivity, making it a subject of interest in advanced material science and catalysis research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of pyrazinyl intermediates, which are then coupled with a triazine core through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, ensuring the purity of intermediates, and employing continuous flow reactors to enhance efficiency and safety. Industrial production would also focus on minimizing waste and utilizing environmentally benign solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of multiple reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the triazine or pyrazinyl rings.
Aplicaciones Científicas De Investigación
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in advanced materials, such as polymers and coatings, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of the metal. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl substituents, used in coordination chemistry and materials science.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its applications in polymer chemistry and as a precursor for various functional materials.
Uniqueness
2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine stands out due to the presence of pentafluorophenyl groups, which impart unique electronic properties and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and catalysts. Its ability to undergo diverse chemical reactions and form stable complexes further enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
645399-26-4 |
|---|---|
Fórmula molecular |
C33H6F15N9 |
Peso molecular |
813.4 g/mol |
Nombre IUPAC |
2,4,6-tris[5-(2,3,4,5,6-pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine |
InChI |
InChI=1S/C33H6F15N9/c34-16-13(17(35)23(41)28(46)22(16)40)7-1-52-10(4-49-7)31-55-32(11-5-50-8(2-53-11)14-18(36)24(42)29(47)25(43)19(14)37)57-33(56-31)12-6-51-9(3-54-12)15-20(38)26(44)30(48)27(45)21(15)39/h1-6H |
Clave InChI |
OSFNTOSMZUQRGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C2=NC(=NC(=N2)C3=NC=C(N=C3)C4=C(C(=C(C(=C4F)F)F)F)F)C5=NC=C(N=C5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


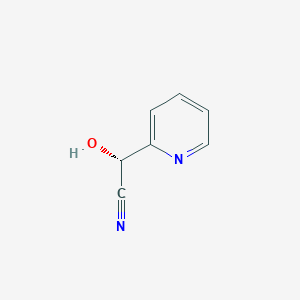
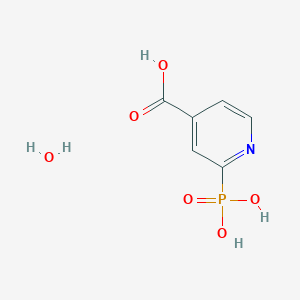
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
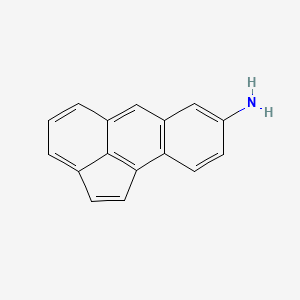
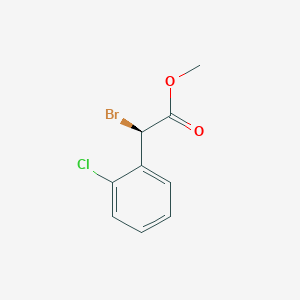
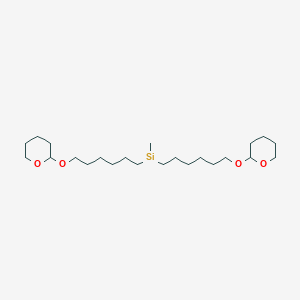
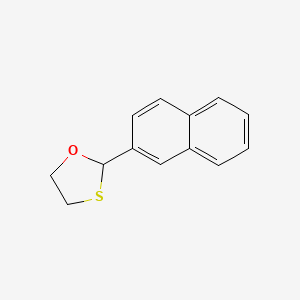
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
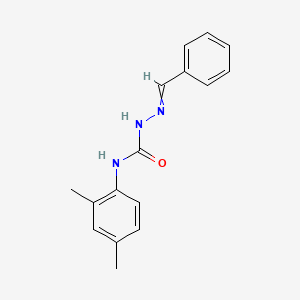
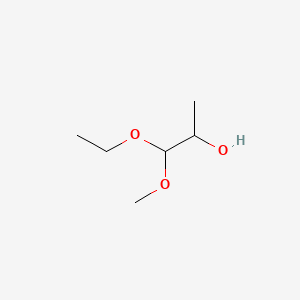
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
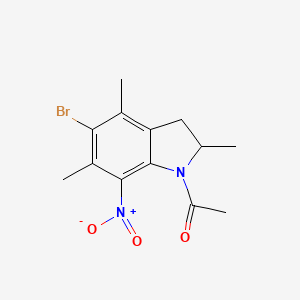
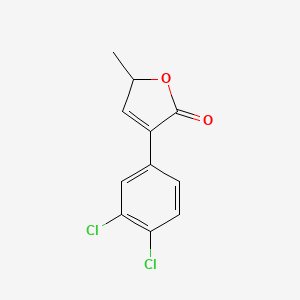
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
